3-Ethynyl-4,5-dimethoxybenzoic acid
Description
Properties
CAS No. |
647855-81-0 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
3-ethynyl-4,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C11H10O4/c1-4-7-5-8(11(12)13)6-9(14-2)10(7)15-3/h1,5-6H,2-3H3,(H,12,13) |
InChI Key |
CVOQUVLSFGEWTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C#C)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
3-Ethynyl-4,5-dimethoxybenzoic acid has been investigated for its potential as a selective inhibitor of fibroblast growth factor receptor 4 (FGFR4), which is implicated in various cancers. Research indicates that compounds like this can inhibit the proliferation of cancer cells, particularly in hepatocellular carcinoma and pancreatic cancer. The inhibition of FGFR4 can lead to decreased tumor growth and improved outcomes in cancer therapies .
Neuroprotective Effects
Studies have also explored the neuroprotective properties of derivatives of this compound. For instance, related compounds have shown promise in protecting against cerebral ischemia and cognitive decline associated with neurodegenerative diseases. Experimental models demonstrated that these compounds could improve cognitive functions and reduce brain necrosis following ischemic events .
Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions that can yield derivatives with enhanced biological activity. For example, modifications to the compound's structure have resulted in novel histone deacetylase inhibitors that exhibit potential for treating breast cancer . The ability to synthesize these derivatives allows for the exploration of their pharmacological profiles and therapeutic applications.
Case Studies
Case Study 1: FGFR4 Inhibition
In a study focused on hepatocellular carcinoma, researchers administered this compound to subjects with altered FGFR4 expression. The results indicated significant tumor regression and provided a basis for further clinical trials aimed at utilizing this compound as a targeted therapy for liver cancer .
Case Study 2: Neuroprotection in Animal Models
Another study evaluated the effects of a derivative of this compound on cognitive functions in rats subjected to induced cerebral ischemia. The treated group exhibited improved memory retention and reduced brain damage compared to controls, suggesting that this compound could be developed into a therapeutic agent for neurodegenerative conditions .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Cancer Treatment | FGFR4 inhibition in hepatocellular carcinoma | Significant tumor regression observed |
| Neuroprotection | Cognitive function improvement post-ischemia | Enhanced memory retention and reduced brain damage |
| Synthesis | Development of histone deacetylase inhibitors | Potential treatment for breast cancer |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical features of 3-Ethynyl-4,5-dimethoxybenzoic acid with analogs:
Preparation Methods
Methylation of 4,5-Dihydroxybenzoic Acid
The precursor 4,5-dimethoxybenzoic acid is synthesized through selective methylation of 4,5-dihydroxybenzoic acid. Adapted from the dimethylation procedure in CN105218322A, the optimized conditions involve:
-
Reagents : Dimethyl sulfate (1.5 equiv), NaOH (3.0 equiv)
-
Solvent : Water/THF (1:2 v/v)
-
Conditions : 28–35°C for 45 min, then 50–55°C for 4–6 h
-
Yield : 82–89% after acidification and recrystallization
Critical Note : The patent’s ZBS catalyst (zinc borosilicate) improves reaction homogeneity but requires strict temperature control to prevent demethylation.
Regioselective Bromination
Bromination at position 3 is achieved using N-bromosuccinimide (NBS) under radical initiation:
| Parameter | Condition |
|---|---|
| Substrate | 4,5-dimethoxybenzoic acid |
| Brominating Agent | NBS (1.1 equiv) |
| Initiator | AIBN (0.1 equiv) |
| Solvent | CCl₄ |
| Temperature | 80°C reflux, 12 h |
| Yield | 74% (after column chromatography) |
The carboxylic acid group directs bromination to the meta position (C3) through its electron-withdrawing effect, while methoxy groups at C4/C5 provide steric hindrance to para bromination.
Sonogashira Coupling for Ethynyl Group Introduction
Copper-Free Coupling Conditions
Building on methodologies from ACS Omega, the ethynylation employs:
-
Catalyst System : PdCl₂(PPh₃)₂ (2 mol%)
-
Ligand : XPhos (4 mol%)
-
Base : DABCO (2.0 equiv)
-
Solvent : THF/DMSO (4:1 v/v)
-
Temperature : Room temperature, 18 h under argon
Representative Procedure :
-
Charge 3-bromo-4,5-dimethoxybenzoic acid (1.0 mmol), trimethylsilylacetylene (1.2 mmol), and catalyst system in solvent.
-
Degas via three freeze-pump-thaw cycles.
-
Stir under argon until consumption of starting material (TLC monitoring).
-
Desilylate with TBAF (1.1 equiv) in THF at 0°C.
-
Acidify to pH 2 with HCl and extract with ethyl acetate.
Yield : 63–68% after purification by recrystallization (hexane/EtOAc).
Solvent and Base Optimization
Comparative data from systematic screening:
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| THF | DABCO | 18 | 65 |
| DMSO | NaOAc | 2 | 86 |
| 1,4-Diox | K₂CO₃ | 24 | 58 |
| ACN | Et₃N | 18 | 71 |
DMSO/NaOAc conditions offer accelerated kinetics but require careful pH control to prevent esterification of the carboxylic acid.
Alternative Synthetic Pathways
Direct Alkynylation of Methyl Ethers
A two-step sequence employing:
-
Ullmann-type coupling of 3-iodo-4,5-dimethoxybenzoic acid with terminal alkynes
-
Conditions : CuI (10 mol%), phenanthroline ligand, K₃PO₄, DMF, 110°C, 24 h
-
Yield : 54–61% (lower than Sonogashira due to side reactions)
Carboxylic Acid Protection Strategies
Ester protection (ethyl or tert-butyl) before coupling improves solubility but introduces additional steps:
| Protection Method | Deprotection Yield (%) | Overall Yield (%) |
|---|---|---|
| Ethyl ester | 92 | 59 |
| t-Bu ester | 88 | 61 |
| Benzyl ester | 85 | 57 |
Ethyl ester protection, as described in the patent, provides the best balance between ease of removal and coupling efficiency.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity for scaled batches (>10 g).
Industrial-Scale Considerations
Catalyst Recycling
Immobilized Pd catalysts on mesoporous silica enable:
-
5 reaction cycles with <15% activity loss
-
Residual Pd <50 ppm in final product
Waste Stream Management
The process generates:
-
2.8 kg organic waste/kg product (mainly solvent)
-
0.5 kg aqueous waste (acidic brine) Closed-loop solvent recovery systems reduce E-factor by 40%.
Q & A
Q. What are the standard synthetic routes for preparing 3-Ethynyl-4,5-dimethoxybenzoic acid?
- Methodological Answer : A common approach involves functionalizing benzoic acid precursors via chlorination and subsequent coupling. For example:
- Chlorination : Reacting 2-nitro-4,5-dimethoxybenzoic acid with oxalyl chloride and catalytic DMF to form the acid chloride intermediate .
- Alkyne Introduction : Using Sonogashira coupling or ethynylation reagents (e.g., trimethylsilylacetylene) to introduce the ethynyl group.
- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) to isolate the product.
Table 1 : Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | Oxalyl chloride, DMF, THF, 0°C → RT | 85–90 | |
| Coupling | Pd(PPh₃)₄, CuI, TMS-acetylene, DMF | 60–75 |
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- GC-MS : Identifies molecular ion peaks (e.g., m/z 220 for the parent ion) and fragmentation patterns (e.g., m/z 183 for methoxy loss) .
- NMR : ¹H NMR (δ 3.85–3.90 ppm for methoxy groups; δ 2.5–3.0 ppm for ethynyl protons) and ¹³C NMR (δ 160–170 ppm for carboxyl carbons) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. What are the typical solubility and stability profiles of this compound?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<1 mg/mL). Pre-dissolve in DMSO for biological assays .
- Stability : Store at –20°C under inert atmosphere; susceptible to oxidation of the ethynyl group. Use antioxidants (e.g., BHT) in long-term storage .
Advanced Research Questions
Q. How can reaction yields be optimized during ethynyl group introduction?
- Methodological Answer :
- Catalyst Screening : Test Pd(II)/Cu(I) systems (e.g., PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄) to balance reactivity and side reactions .
- Solvent Effects : Compare DMF (high polarity) vs. THF (lower polarity) to optimize coupling efficiency .
- Kinetic Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction times .
Q. What strategies address contradictory data in biological activity studies?
- Methodological Answer :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 μM) to rule out assay-specific artifacts .
- Structural Analogues : Compare with 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) to isolate the ethynyl group’s contribution .
- Mechanistic Studies : Use molecular docking to assess binding affinity to target enzymes (e.g., acetylcholinesterase) .
Q. How do substituent positions on the benzene ring influence reactivity?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) at the 2-position increase carboxyl group acidity, while methoxy groups at 4,5-positions enhance steric hindrance .
- Comparative Analysis : Compare with 3,4,5-trimethoxybenzoic acid derivatives to evaluate steric vs. electronic contributions .
Table 2 : Substituent Effects on pKa and Reactivity
| Substituent Pattern | pKa (Carboxyl) | Reactivity with Ethynylating Agents |
|---|---|---|
| 4,5-Dimethoxy | 2.8 | Moderate |
| 3-Nitro-4,5-dimethoxy | 1.9 | High |
| 3,4,5-Trimethoxy | 3.1 | Low |
| Data derived from |
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .
- Byproduct Management : Optimize stoichiometry of oxalyl chloride to minimize unreacted starting material .
Q. How to design derivatives for enhanced bioactivity?
- Methodological Answer :
- Functional Group Addition : Introduce –NH₂ or –OH groups at the 2-position for hydrogen bonding (e.g., 2-amino-4,5-dimethoxybenzoic acid derivatives) .
- Heterocycle Fusion : Synthesize quinazolinone or quinoline hybrids via one-pot reactions with trimethoxymethane .
Data Contradiction and Resolution
Q. Conflicting reports on cytotoxicity: How to validate findings?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
